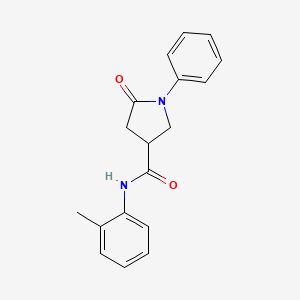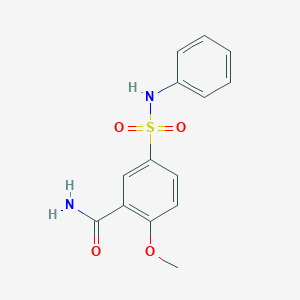![molecular formula C16H10O4S B5460898 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone](/img/structure/B5460898.png)
2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone, also known as menadione, is a synthetic compound that belongs to the naphthoquinone family. It is a yellow crystalline powder that is soluble in ethanol, chloroform, and ether. Menadione is a synthetic form of vitamin K and is commonly used as a dietary supplement.
Wirkmechanismus
Menadione acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is responsible for the carboxylation of glutamic acid residues in proteins. This carboxylation is required for the activation of various coagulation factors and bone proteins. Menadione also acts as an electron acceptor and can generate reactive oxygen species, which can induce oxidative stress and cell death.
Biochemical and physiological effects:
Menadione has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. Menadione has also been shown to increase bone mineral density and improve bone strength. In addition, 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone has been shown to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
Menadione is a well-established compound and has been extensively studied in vitro and in vivo. It is relatively easy to synthesize and is readily available. However, 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone can be toxic at high concentrations and can induce oxidative stress and cell death. Therefore, caution should be taken when working with 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone in lab experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone. One area of interest is the development of 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone-based therapies for the treatment of cancer and inflammation. Another area of interest is the study of the role of 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone in bone metabolism and the development of 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone-based therapies for the treatment of osteoporosis. Furthermore, the development of new synthesis methods for 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone and the study of its pharmacokinetics and pharmacodynamics could lead to the development of more effective 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone-based therapies.
Synthesemethoden
Menadione can be synthesized by the reaction of 2-methyl-1,4-naphthoquinone with thioacetic acid in the presence of a catalyst. The reaction yields 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone. The synthesis of 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone is a well-established process and has been used for many years.
Wissenschaftliche Forschungsanwendungen
Menadione has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anticancer, and anti-inflammatory properties. Menadione has also been studied for its role in blood coagulation and bone metabolism.
Eigenschaften
IUPAC Name |
4-hydroxy-3-(2-oxo-2-thiophen-2-ylethyl)naphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4S/c17-12(13-6-3-7-21-13)8-11-14(18)9-4-1-2-5-10(9)15(19)16(11)20/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWAOYAQMDMFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC(=O)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(butoxyacetyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5460823.png)

![7-[4-(2-furylmethyl)-1-piperazinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5460835.png)
![5-(3-bromophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5460837.png)
![N,1'-dimethyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5460845.png)

![N-(3,4-difluorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3-piperidinamine](/img/structure/B5460865.png)
![3-{[(3-ethylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5460867.png)

![1-[(2-amino-4-methyl-1,3-benzothiazol-6-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5460870.png)
![2-[2-(2-furyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5460873.png)

![2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5460913.png)
![(4aS*,8aR*)-6-[N-methyl-N-(pyridin-4-ylmethyl)glycyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5460927.png)